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Compound of Interest

Compound Name: (1-Chloro-2-nitroethenyl)benzene

CAS No.: 1199-21-9

Cat. No.: B14746806

Get Quote

(1-Chloro-2-nitroethenyl)benzene—commonly referred to as

-chloro-

-nitrostyrene—is a highly versatile synthetic intermediate in organic chemistry and drug
development. It serves as a critical building block for the synthesis of complex biorelevant
heterocycles, including pyrazolo[1,5-a]pyridines and indolizines, which are potent tubulin
polymerization inhibitors[1].

For researchers and application scientists, understanding the exact spatial arrangement of this

molecule is not merely an academic exercise; it is a prerequisite for predicting its reactivity. The

stereochemistry (E/Z isomerism) of the alkene dictates the trajectory of nucleophilic attacks in

downstream [3+2]-annulation reactions[1]. Because spectroscopic methods (like 1D NMR) can

sometimes be ambiguous in assigning E/Z configurations of heavily substituted alkenes without

clear NOE (Nuclear Overhauser Effect) correlations, single-crystal X-Ray Diffraction (XRD)

remains the gold standard for absolute stereochemical validation[1][2].
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The structural logic of (1-chloro-2-nitroethenyl)benzene is dictated by the competing forces of

-conjugation and steric hindrance.

Planarity and Conjugation: The molecule attempts to maintain a planar conformation to

maximize the delocalization of

-electrons across the phenyl ring, the ethenyl double bond, and the nitro group. However, the
bulky

-chloro substituent (van der Waals radius ~1.75 Å) introduces significant steric strain, forcing
a slight torsion angle between the phenyl ring and the nitroalkene plane[3].

Stereochemical Preference: Synthetic routes, such as the copper-mediated

difunctionalization of alkynes, predominantly yield the (E)-isomer[2]. In the (E)-configuration,

the highly electronegative chlorine atom and the nitro group are positioned trans to each

other, minimizing dipole-dipole repulsion and allowing for more efficient crystal packing.

Crystal Packing Forces: The crystal lattice is stabilized by a synergistic network of non-

covalent interactions. Bifurcated C–H···O hydrogen bonds form between the aromatic

protons and the nitro oxygen atoms of adjacent molecules. Furthermore, Cl···O halogen

contacts and

-

stacking between adjacent benzene rings (centroid-to-centroid distances typically ~3.7 Å)
lock the molecules into rigid, highly ordered chains[3].
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Mechanistic mapping of molecular features to crystal lattice stabilization.

Quantitative Crystallographic Data
To provide a concrete baseline, the table below summarizes the refined crystallographic

parameters for a closely related, highly characterized derivative: (E)-1-chloro-4-(1-chloro-2-

nitrovinyl)benzene. These parameters serve as a highly accurate proxy for the expected unit

cell behavior of the parent

-chloro-

-nitrostyrene class[2][4].
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Parameter Value / Specification Mechanistic Implication

Empirical Formula
C8H5Cl2NO2 (4-chloro

derivative)

Defines the asymmetric unit

mass.

Crystal System Orthorhombic
Indicates highly orthogonal

packing forces.

Space Group (No. 19)

Chiral space group; typical for

tightly packed, non-

centrosymmetric lattices.

Unit Cell Dimensions

Å,

Å,

Å

The elongated

-axis suggests chain-like

stacking along this vector.

Volume (

)
Å

Accommodates 4 molecules

per unit cell (

).

Calculated Density (

)
g/cm

High density confirms efficient

-

and halogen bond packing.

Temperature (

)
295 K

Data collected at room

temperature; low-temp (100 K)

would yield tighter

-factors.

Final

Indices

(

)

An

indicates a highly reliable and

accurate structural model.

Experimental Protocols: A Self-Validating Workflow
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The following step-by-step methodology outlines the synthesis, purification, and

crystallographic analysis of (1-chloro-2-nitroethenyl)benzene. This protocol is designed as a

self-validating system, ensuring that each phase of the experiment confirms the integrity of the

previous one.

Phase 1: Synthesis and Isomeric Separation
Reaction Setup: Dissolve phenylacetylene (0.3 mmol) in acetonitrile (1.5 mL). Add Cu(NO

)

·3H

O (0.45 mmol) and SnCl

·2H

O (0.3 mmol). The copper nitrate acts as both the nitrating agent and the catalyst, while the
tin chloride provides the chlorine source[2].

Thermal Activation: Stir the mixture at 40 °C for 10 hours. The moderate temperature

ensures kinetic control, favoring the (E)-isomer.

Chromatographic Purification: Concentrate the filtrate and purify via silica gel column

chromatography (using a gradient of Benzene/Hexane, 1:5 to 1:3).

Self-Validation (NMR): Analyze the fractions via

H and

C NMR. The (E)-isomer will typically show distinct chemical shifts for the vinylic proton
compared to the (Z)-isomer[2]. Do not proceed to crystallization until NMR confirms >95%
isomeric purity, as isomeric mixtures will poison crystal nucleation.

Phase 2: Single-Crystal Growth
Solvent Selection: Dissolve the purified (E)-(1-chloro-2-nitroethenyl)benzene in a minimal

amount of a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v)[1].
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Slow Evaporation: Pierce the cap of the vial with a needle to allow for highly controlled, slow

solvent evaporation at room temperature. Causality: Rapid evaporation leads to kinetic

precipitation (powders), whereas slow evaporation allows the molecules to reversibly attach

and detach from the growing crystal lattice, finding their thermodynamic minimum and

yielding defect-free single crystals.

Harvesting: After 3–7 days, harvest the yellow, plate-like crystals. Suspend them in paratone

oil to prevent atmospheric degradation prior to mounting.

Phase 3: X-Ray Diffraction Analysis
Data Collection: Mount a suitable crystal (e.g., 0.25 × 0.19 × 0.14 mm) on a glass fiber or

MiTeGen loop. Transfer to a diffractometer equipped with a CCD area detector and Mo K

radiation (

Å).

Structure Solution: Solve the structure using direct methods (e.g., SHELXT). This

mathematical approach calculates the electron density map directly from the diffraction

intensities.

Refinement: Refine the structure using full-matrix least-squares on

(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically (as ellipsoids). Place
hydrogen atoms in calculated positions and refine using a riding model.

Validation: Check the Goodness-of-Fit (GOF). A GOF near 1.050 and an

< 0.05 validates the structural integrity and the absence of twinning[4].
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Experimental workflow for synthesis and crystallographic validation.

Applications in Drug Development
The precise crystallographic mapping of (1-chloro-2-nitroethenyl)benzene has direct

implications for rational drug design. In the synthesis of tubulin polymerization inhibitors, this

compound is reacted with N-aminopyridinium salts via a base-assisted [3+2] dipolar

cycloaddition[1].

The spatial orientation of the

-chloro and

-nitro groups dictates the regioselectivity of the ylide attack. Because the exact bond lengths
and angles are known from XRD, computational chemists can accurately model the transition
states of these cycloadditions using Density Functional Theory (DFT). This allows for the
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predictive design of novel indolizine and pyrazolo[1,5-a]pyridine derivatives with optimized
binding affinities for the colchicine binding site on tubulin, accelerating the pipeline for novel
anti-cancer therapeutics[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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